4-Hydroxysapriparaquinone
Overview
Description
4-Hydroxysapriparaquinone is a compound isolated from the roots of Salvia prionitis Hance with potential anticancer activity . It has a molecular weight of 330.42 and a formula of C20H26O4 .
Synthesis Analysis
The synthesis of 4-Hydroxysapriparaquinone involves the rearrangement of the angular methyl group in dehydroabietic acid derivatives . The synthesis of 4-quinolone and its analogs, which are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds, have been studied extensively .
Molecular Structure Analysis
The molecular structure of 4-Hydroxysapriparaquinone consists of a bicyclic system of pyridine moiety fused with an aromatic or hetero-aromatic scaffold at two adjacent carbons and has a carbonyl group at C-4 .
Physical And Chemical Properties Analysis
4-Hydroxysapriparaquinone has a molecular weight of 330.42 and a formula of C20H26O4 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
1. Depigmentation Therapy in Vitiligo Universalis
4-Hydroxysapriparaquinone, similar to 4-methoxyphenol (4-MP), has been studied in the context of depigmentation therapy, particularly for vitiligo universalis. A study found that a combination therapy of topical 4-MP cream and Q-switched ruby laser was effective and safe for removing residual pigment in patients with vitiligo universalis. Although not directly about 4-Hydroxysapriparaquinone, the study's relevance lies in its exploration of quinone derivatives for depigmentation therapy (Njoo, Vodegel, & Westerhof, 2000).
2. Anticancer Applications
Research on 4-aminoquinoline antimalarial agents, including chloroquine and hydroxychloroquine, suggests potential anticancer applications. These compounds are believed to sensitize tumor cells to various drugs, enhancing therapeutic activity. Their impact on cancer cells and the tumor microenvironment is under study, with both chloroquine and hydroxychloroquine showing promise in clinical trials for various cancer types (Verbaanderd et al., 2017).
3. Antiamyloidogenic Properties
1,4-Naphthoquinones, a class including 4-Hydroxysapriparaquinone, have been investigated for their antiamyloidogenic properties, specifically targeting β-secretase and β-amyloid peptide aggregation in Alzheimer's disease. The study highlights the potential of 1,4-naphthoquinones as drug candidates or lead compounds for preventing amyloid aggregation and neurotoxicity in Alzheimer's disease (Bermejo-Bescós et al., 2010).
4. Skin Hyperpigmentation Treatment
Similar to 4-hexyl-1,3-phenylenediol, 4-Hydroxysapriparaquinone could be relevant in the treatment of skin hyperpigmentation disorders. Research on 4-hexyl-1,3-phenylenediol shows its efficacy in reducing melanogenesis and improving clinical parameters like skin lightening and spot appearance, suggesting a potential application for 4-Hydroxysapriparaquinone in this area (Won, Loy, Randhawa, & Southall, 2014).
5. Diabetes Mellitus Treatment
Hydroxychloroquine, a 4-aminoquinoline similar to 4-Hydroxysapriparaquinone, has shown potential benefits against diabetes mellitus. Studies indicate significant improvements in lipid profiles and insulin levels, suggesting a possible role for 4-Hydroxysapriparaquinone in this context (Wondafrash et al., 2020).
6. Antimicrobial Applications
Arylcyanomethylenequinone oximes, related to 4-Hydroxysapriparaquinone, have been studied for their antimicrobial effects against bacteria and fungi like Candida spp. This suggests a potential avenue for 4-Hydroxysapriparaquinone in developing novel antimicrobial drugs (Masłyk et al., 2017).
7. Electrochemical Sensor Development
4-Aminoquinolines, including hydroxychloroquine and related compounds, have been analyzed using electrochemical sensors in biological and environmental samples. This indicates a potential application for 4-Hydroxysapriparaquinone in the development of electrochemical sensors for drug monitoring and environmental analysis (Matrouf et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-8-(4-hydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)15-17(21)14-9-8-12(3)13(7-6-10-20(4,5)24)16(14)19(23)18(15)22/h8-9,11,21,24H,6-7,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUXYSQVWDPEEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxysapriparaquinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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